molecular formula C10H11Br2NO3 B021664 N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide CAS No. 100036-97-3

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide

Cat. No. B021664
M. Wt: 353.01 g/mol
InChI Key: SAHYPAVKKJLDDT-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide, also known as HDBFA, is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields. HDBFA is a derivative of furan, an organic compound that is widely used in the chemical industry. HDBFA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Mechanism Of Action

The mechanism of action of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including Akt, which is involved in cell survival and proliferation, and ERK1/2, which is involved in cell growth and differentiation.

Biochemical And Physiological Effects

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cell signaling pathways. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide in lab experiments is its specificity towards protein kinases, which allows for the identification of potential drug candidates with high selectivity. However, one of the limitations of using N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide in scientific research. One direction is to further investigate its mechanism of action and identify additional protein kinases that it can inhibit. Another direction is to explore its potential use in combination with other compounds to enhance its efficacy. Additionally, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be modified to improve its solubility and bioavailability, which can expand its use in different research fields.

Synthesis Methods

The synthesis of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide can be achieved through a two-step reaction process. The first step involves the reaction between 4,5-dibromo-2-furancarboxylic acid and 2-hydroxypropylamine, which results in the formation of an intermediate product. The second step involves the reaction between the intermediate product and acryloyl chloride, which results in the formation of N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide.

Scientific Research Applications

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been used in various scientific research fields, including cancer research, drug discovery, and environmental studies. In cancer research, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has also been used in drug discovery to identify potential drug candidates by screening large libraries of compounds. In environmental studies, N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide has been used as a probe to detect and quantify the presence of heavy metals in water.

properties

CAS RN

100036-97-3

Product Name

N-2-Hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide

Molecular Formula

C10H11Br2NO3

Molecular Weight

353.01 g/mol

IUPAC Name

(E)-3-(4,5-dibromofuran-2-yl)-N-(2-hydroxypropyl)prop-2-enamide

InChI

InChI=1S/C10H11Br2NO3/c1-6(14)5-13-9(15)3-2-7-4-8(11)10(12)16-7/h2-4,6,14H,5H2,1H3,(H,13,15)/b3-2+

InChI Key

SAHYPAVKKJLDDT-NSCUHMNNSA-N

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC(=C(O1)Br)Br)O

SMILES

CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O

Canonical SMILES

CC(CNC(=O)C=CC1=CC(=C(O1)Br)Br)O

synonyms

HPDBFA
N-2-hydroxypropyl-beta-(4,5-dibromo-2-furyl)acrylamide

Origin of Product

United States

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